

# Molecular weight of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

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## Compound of Interest

**Compound Name:** 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

**Cat. No.:** B185404

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An In-depth Technical Guide on the Molecular Weight of **4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid**

## Abstract

This technical guide provides a comprehensive overview of the molecular weight of **4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid**, a compound of interest in pharmaceutical and chemical research. The document outlines the theoretical calculation of its molecular weight based on its chemical formula and discusses the experimental methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and data presentation to support laboratory work and analysis.

## Compound Identification and Properties

**4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid** is a chemical compound with the molecular formula C8H12N2O4. Its structure consists of a butanoic acid chain linked to a 3-oxopiperazine ring. The precise determination of its molecular weight is fundamental for its characterization, synthesis, and application in further research.

## Quantitative Data Summary

The key quantitative data for **4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid** are summarized in the table below. This information is crucial for stoichiometric calculations, solution preparation, and analytical characterization.

Parameter	Value
Molecular Formula	C8H12N2O4
Calculated Molecular Weight	200.19 g/mol
Monoisotopic Mass	200.0797 Da

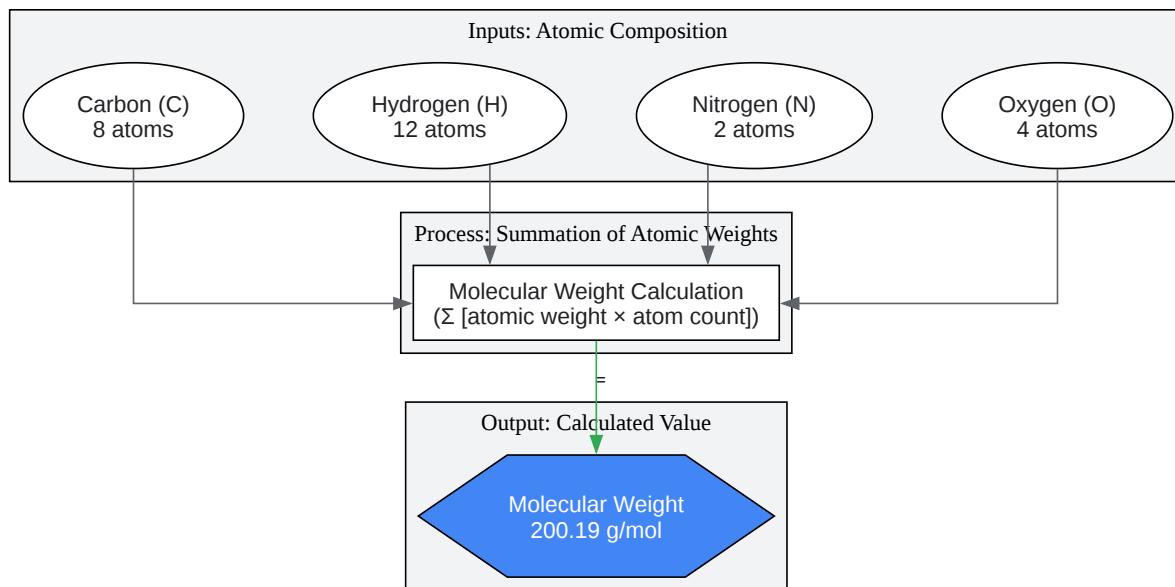
## Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for **4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid** is detailed below, based on its molecular formula C8H12N2O4.

- Carbon (C): 8 atoms  $\times$  12.011 u = 96.088 u
- Hydrogen (H): 12 atoms  $\times$  1.008 u = 12.096 u
- Nitrogen (N): 2 atoms  $\times$  14.007 u = 28.014 u
- Oxygen (O): 4 atoms  $\times$  15.999 u = 63.996 u

Total Molecular Weight = 96.088 + 12.096 + 28.014 + 63.996 = 200.194 u

This value is typically expressed in g/mol for macroscopic calculations.



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Diagram 1: Logical flow for calculating molecular weight.

## Experimental Determination of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry is the most common and accurate technique for determining the molecular weight of a molecule.

## Experimental Protocol: Mass Spectrometry Analysis

The following protocol outlines a general procedure for determining the molecular weight of **4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To experimentally determine the molecular weight of the target compound.

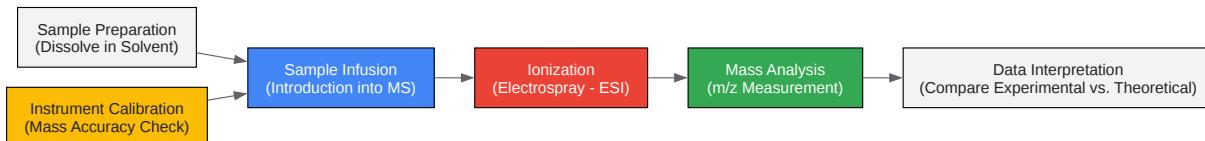
Materials and Reagents:

- **4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid** sample
- High-purity solvent (e.g., methanol, acetonitrile, water)
- Volatile acid or base for ionization enhancement (e.g., formic acid, ammonium hydroxide)
- Mass spectrometer with ESI source

Procedure:

- Sample Preparation:
  - Accurately weigh approximately 1 mg of the compound.
  - Dissolve the sample in a suitable solvent system (e.g., 1 mL of 50:50 methanol/water) to create a stock solution of 1 mg/mL.
  - Prepare a dilute working solution (e.g., 1-10  $\mu$ g/mL) by diluting the stock solution with the same solvent. To promote ionization, 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) can be added.
- Instrument Setup:
  - Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
  - Set up the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable spray and optimal ionization.
  - Select the ion polarity mode (positive or negative). For this compound, both modes can be explored. In positive mode, the protonated molecule  $[M+H]^+$  would be expected at m/z 201.087. In negative mode, the deprotonated molecule  $[M-H]^-$  would be expected at m/z 199.072.

- Data Acquisition:
  - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
  - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
- Data Analysis:
  - Identify the peak corresponding to the molecular ion ( $[M+H]^+$  or  $[M-H]^-$ ).
  - The molecular weight is calculated from the observed m/z value. For a singly charged ion, the molecular weight is the observed m/z minus the mass of the proton (for  $[M+H]^+$ ) or plus the mass of the proton (for  $[M-H]^-$ ).
  - Compare the experimentally determined molecular weight with the theoretically calculated value to confirm the compound's identity.



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Diagram 2: Workflow for MS-based molecular weight determination.

- To cite this document: BenchChem. [Molecular weight of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185404#molecular-weight-of-4-oxo-4-3-oxopiperazin-1-yl-butanoic-acid>

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